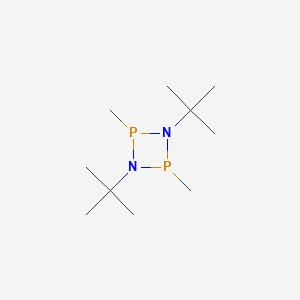
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine is a unique organophosphorus compound characterized by its two phosphorus atoms and a four-membered ring structure. This compound is notable for its steric hindrance due to the presence of bulky tert-butyl groups, which can influence its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine typically involves the reaction of tert-butyl-substituted amines with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphorus compounds. The reaction mixture is usually heated to facilitate the formation of the diazadiphosphetidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also require stringent control of environmental factors to ensure safety and compliance with regulations.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atoms to lower oxidation states.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphorus compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine involves its interaction with molecular targets through its phosphorus atoms. The bulky tert-butyl groups can influence the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include coordination with metal ions and interactions with nucleophilic or electrophilic sites on biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4′-Di-tert-butyl-2,2′-dipyridyl: Another compound with bulky tert-butyl groups, used as a ligand in coordination chemistry.
3,3-Dimethyl-1-butene: A compound with similar steric hindrance, used in polymerization reactions.
Uniqueness
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine is unique due to its four-membered ring structure containing two phosphorus atoms, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds.
Propriétés
Numéro CAS |
61152-26-9 |
|---|---|
Formule moléculaire |
C10H24N2P2 |
Poids moléculaire |
234.26 g/mol |
Nom IUPAC |
1,3-ditert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine |
InChI |
InChI=1S/C10H24N2P2/c1-9(2,3)11-13(7)12(14(11)8)10(4,5)6/h1-8H3 |
Clé InChI |
ARULSGIGBNPFAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1P(N(P1C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


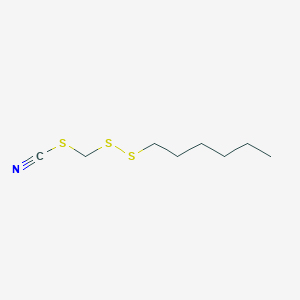
![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)


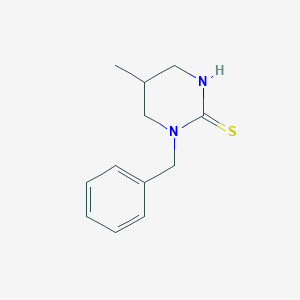
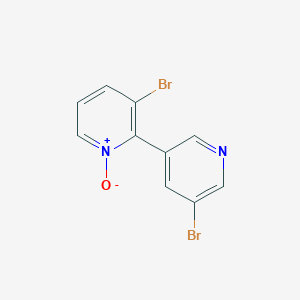

![3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14584336.png)

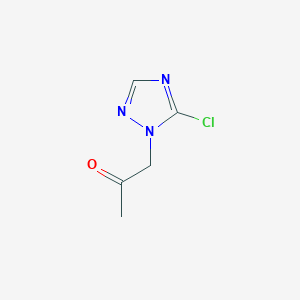
![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)

